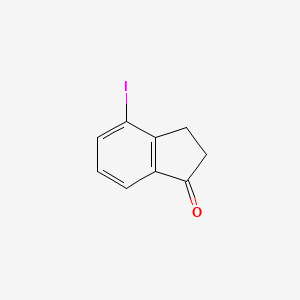

2,3-Dihydro-4-iodoinden-1-one

Description

Significance of Dihydroindenones in Contemporary Organic Synthesis and Medicinal Chemistry

Dihydroindenones, also known as indanones, are bicyclic ketones consisting of a benzene (B151609) ring fused to a cyclopentanone (B42830) ring. nih.govwikipedia.org This structural framework is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. beilstein-journals.orgnih.gov The significance of the indanone core is further underscored by its presence in various natural products. researchgate.net The versatility and established biological relevance of indanones make them a subject of intense study in the development of new therapeutic agents. nih.govnih.gov

Strategic Importance of Halogenated Indanone Architectures in Chemical Derivatization

The introduction of a halogen atom onto the indanone framework dramatically enhances its synthetic utility. Halogenated indanones serve as pivotal building blocks for further molecular elaboration through a variety of cross-coupling reactions. arkat-usa.org The carbon-halogen bond provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. Specifically, iodo-substituted indanones are particularly valuable due to the high reactivity of the carbon-iodine bond in reactions such as Suzuki, Sonogashira, and Heck couplings. mdpi.comnih.gov This reactivity enables chemists to readily diversify the indanone scaffold, a crucial step in the synthesis of compound libraries for drug discovery and the development of novel materials. The synthesis of halo-1-indanones is often achieved through methods like the chlorosulfonic acid-mediated Friedel–Crafts cyclization of benzyl (B1604629) Meldrum's acid derivatives. beilstein-journals.org

Scope and Research Trajectories for 2,3-Dihydro-4-iodoinden-1-one

This compound, with its strategically placed iodine atom on the aromatic ring, is a prime example of a halogenated indanone with significant potential in synthetic chemistry. Its CAS number is 60899-33-4, and it has a molecular weight of 258.06 g/mol . sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This compound is a solid with a melting point of 153-158 °C. sigmaaldrich.comsigmaaldrich.com

Table 1: Physicochemical Properties of this compound sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

| Property | Value |

|---|---|

| CAS Number | 60899-33-4 |

| Molecular Formula | C₉H₇IO |

| Molecular Weight | 258.06 g/mol |

| Appearance | Solid |

| Melting Point | 153-158 °C |

| Storage Temperature | 2-8°C |

Research involving this compound is primarily directed towards its use as a key intermediate in the synthesis of more complex molecules. The reactivity of the C-I bond is exploited in various palladium-catalyzed cross-coupling reactions to introduce new substituents at the 4-position of the indanone core. This allows for the systematic modification of the molecule's structure to explore structure-activity relationships in medicinal chemistry programs. Furthermore, the ketone functionality provides another site for chemical modification, enabling the construction of a diverse array of derivatives. The ongoing exploration of this compound's reactivity and its application in the synthesis of novel compounds remains a significant area of research.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAUMFDMSJNKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90600073 | |

| Record name | 4-Iodo-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60899-33-4 | |

| Record name | 4-Iodo-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60899-33-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Dihydro 4 Iodoinden 1 One and Its Structural Analogs

Established Approaches to the 1-Indanone (B140024) Core

The synthesis of the 1-indanone skeleton, a crucial component of numerous biologically active molecules and synthetic intermediates, has been extensively studied. nih.govnih.gov Key methodologies involve intramolecular cyclizations and cycloaddition reactions, each offering distinct advantages in terms of substrate scope and reaction conditions.

Friedel-Crafts Acylation Strategies for Cyclization

One of the most traditional and widely employed methods for constructing the 1-indanone framework is the intramolecular Friedel-Crafts acylation. nih.govbeilstein-journals.org This reaction typically involves the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides. nih.gov The direct cyclization of 3-arylpropionic acids is often preferred due to its atom economy, producing water as the only theoretical byproduct. nih.gov However, this transformation can be challenging and often requires harsh conditions, such as high temperatures and the use of strong acids like polyphosphoric acid (PPA) or superacids. nih.govresearchgate.net

To circumvent these drastic conditions, researchers have developed alternative approaches. The conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, allows the cyclization to proceed under milder conditions using a Lewis acid catalyst like aluminum chloride (AlCl₃). beilstein-journals.orgresearchgate.net For instance, an efficient one-pot process involves reacting benzoic acids with thionyl chloride to form the acyl chloride in situ, which then reacts with ethylene (B1197577), followed by an intramolecular Friedel-Crafts alkylation to yield the 1-indanone. beilstein-journals.orgresearchgate.net Niobium pentachloride (NbCl₅) has also been utilized as a Lewis acid to promote the one-step synthesis of 1-indanones from aromatic substrates and 3,3-dimethylacrylic acid. nih.govbeilstein-journals.orgresearchgate.net

Another refinement involves the use of Meldrum's acid derivatives as acylating agents. nih.govbeilstein-journals.orgorgsyn.org These compounds are stable, easily handled, and can undergo intramolecular Friedel-Crafts acylation catalyzed by metal triflates, offering an efficient route to 2-substituted 1-indanones. nih.govorgsyn.org Non-conventional energy sources like microwaves and ultrasound have also been applied to the Friedel-Crafts acylation of 3-arylpropionic acids, often leading to improved efficiency and greener reaction profiles. nih.gov

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation for 1-Indanone Synthesis

| Precursor Type | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| 3-Arylpropionic Acids | Polyphosphoric Acid (PPA) | Harsh conditions, high temperatures. | nih.gov |

| 3-Arylpropionyl Chlorides | Aluminum Chloride (AlCl₃) | Milder conditions than with acids. | beilstein-journals.org |

| Aromatic Substrates + 3,3-Dimethylacrylic Acid | Niobium Pentachloride (NbCl₅) | One-step synthesis, good yields. | nih.gov |

| Benzyl (B1604629) Meldrum's Acids | Metal Triflates (e.g., Sc(OTf)₃) | Efficient route to 2-substituted 1-indanones. | nih.govorgsyn.org |

Palladium-Catalyzed Carbonylative Cyclization Protocols

Palladium-catalyzed reactions offer a powerful and versatile method for synthesizing 1-indanones, particularly from unsaturated aryl halides. nih.govacs.org In these protocols, an unsaturated aryl iodide or bromide undergoes cyclization in the presence of a palladium catalyst and a carbon monoxide (CO) source. nih.govacs.org This carbonylative cyclization is highly effective for substrates containing a terminal olefin. nih.gov

A typical procedure employs a catalytic amount of palladium(II) acetate (B1210297) (Pd(OAc)₂), a ligand such as pyridine (B92270), a halide source like tetrabutylammonium (B224687) chloride (n-Bu₄NCl), and an atmosphere of CO. nih.govacs.org The reaction mechanism is proposed to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion to form an acylpalladium intermediate. This intermediate then undergoes intramolecular acylpalladation of the adjacent double bond, leading to a palladium enolate which, upon protonation, yields the indanone product. nih.gov This method has been successfully applied to a range of substituted aryl systems, providing access to various indanone derivatives in moderate to excellent yields. acs.org

Table 2: Typical Conditions for Palladium-Catalyzed Carbonylative Cyclization

| Component | Typical Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)₂ (10 mol %) | Active palladium source. | nih.govacs.org |

| Ligand/Base | Pyridine (2 equiv) | Stabilizes catalyst, neutralizes acid. | nih.gov |

| Additive | n-Bu₄NCl (1 equiv) | Halide source, facilitates reductive elimination. | nih.gov |

| CO Source | CO gas (1 atm) | Incorporates carbonyl group. | nih.gov |

| Solvent | DMF | High-boiling polar aprotic solvent. | nih.gov |

| Temperature | 100 °C | Provides energy for reaction steps. | nih.gov |

Nickel-Catalyzed Reductive Cyclization Techniques

Nickel-catalyzed reductive cyclization has emerged as a potent strategy for the synthesis of indanones, including chiral variants. organic-chemistry.org This method can involve the cyclization of enones or the reaction between o-bromobenzaldehydes and alkynes. organic-chemistry.orgthieme-connect.com For example, a nickel-catalyzed reductive cyclization of a broad range of enones affords indanones in high enantiomeric induction, demonstrating its utility in the stereoselective synthesis of valuable compounds. organic-chemistry.org

Another approach involves the diastereoselective annulation of o-bromobenzaldehydes with alkynes, catalyzed by a nickel complex in the presence of a reducing agent like zinc powder. thieme-connect.com This process can lead to the formation of multiple C-C bonds in a single step with high diastereoselectivity. thieme-connect.com Ligands play a crucial role in controlling the selectivity of these reactions. nih.gov The mechanism often involves the formation of carbon-centered radicals via Ni(0)-mediated processes, which then undergo cyclization. organic-chemistry.org These nickel-catalyzed methods are valued for their operational simplicity and broad functional group tolerance. organic-chemistry.org

Nazarov Electrocyclization Pathways

The Nazarov cyclization is a 4π-electrocyclic ring-closing reaction of divinyl ketones, which serves as a powerful tool for the synthesis of five-membered rings, including the 1-indanone core. beilstein-journals.orgwikipedia.org The reaction is typically promoted by a Brønsted or Lewis acid, which activates the divinyl ketone substrate, generating a pentadienyl cation. wikipedia.org This cation then undergoes a conrotatory electrocyclization to form an oxyallyl cation, which subsequently eliminates a proton to yield a cyclopentenone product. wikipedia.org

In the context of indanone synthesis, the substrates are often aryl vinyl ketones or related dienones. beilstein-journals.org For instance, α,β-unsaturated aryl ketones can be converted to fluorine-containing 1-indanone derivatives through a tandem Nazarov cyclization and electrophilic fluorination sequence, catalyzed by copper(II) triflate. beilstein-journals.orgresearchgate.net The reactivity and selectivity of the cyclization can be controlled by the substitution pattern on the dienone substrate. beilstein-journals.org More recently, photo-Nazarov reactions of aryl vinyl ketones have been developed, proceeding under mild neutral or basic conditions to furnish the cyclized products. rsc.org

Diels-Alder Reactions in Indanone Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition, provides another strategic route to complex carbocyclic systems, including precursors to 1-indanones. beilstein-journals.org While less common as a direct method for the indanone core itself, it is highly effective for constructing fused-ring systems that incorporate the indanone moiety. nih.gov

For example, 4,7-dioxygenated indanones can act as dienophiles in Diels-Alder reactions to regioselectively construct oxygenated 2,3-dihydrobenz[f]indenone skeletons, which are key intermediates for the synthesis of certain antibiotics. nih.gov In another approach, a Diels-Alder reaction between 1,3-diphenylbenzo[c]furan and cyclopent-4-ene-1,3-dione yields an adduct that can be converted to a substituted indane-1,3-dione derivative. nih.gov These examples highlight the utility of the Diels-Alder reaction in building the foundational polycyclic structure from which specific indanones can be derived. researchgate.net

Targeted Synthesis of Iodinated Indanones

The synthesis of 2,3-Dihydro-4-iodoinden-1-one can be approached through two primary strategies: (1) iodination of a pre-formed 1-indanone or (2) cyclization of an appropriately iodinated precursor.

The direct iodination of the 1-indanone aromatic ring is a feasible route. Since the benzene (B151609) ring of 1-indanone is activated by the alkyl portion and deactivated by the carbonyl group, electrophilic aromatic substitution is expected to occur primarily at the 4- and 6-positions. To achieve selective iodination at the C-4 position, directing groups or specific iodinating reagents may be necessary. Common methods for aromatic iodination include the use of molecular iodine (I₂) with an oxidizing agent (e.g., H₂O₂, iodic acid), or electrophilic iodine sources like N-iodosuccinimide (NIS), often in the presence of a strong acid or a Lewis acid catalyst. commonorganicchemistry.comnih.govorganic-chemistry.org For instance, a green methodology has been developed for the iodination of aryl methoxy-substituted 1-indanones using I₂ and aqueous H₂O₂ under solvent-free conditions, although this method may favor iodination at the alkyl position adjacent to the carbonyl depending on the substrate. mdpi.com Aromatic iodination using iodic acid suspended in acetic acid/acetic anhydride (B1165640) with sulfuric acid has proven effective for a range of arenes. nih.gov

Alternatively, the synthesis can commence with an iodinated starting material. For example, a Friedel-Crafts cyclization could be performed on 3-(3-iodophenyl)propanoic acid. This would place the iodine atom at the 4-position of the resulting 1-indanone. Similarly, a palladium-catalyzed carbonylative cyclization of a 2-iodo-6-vinylbenzene derivative would also lead to a 4-iodo-1-indanone. The choice of strategy depends on the availability of starting materials and the desired regioselectivity of the final product.

Iodonium-Induced Cyclization of Arylallenes and Propargylic Precursors

A powerful strategy for forming iodinated carbocycles is the iodonium-induced cyclization of unsaturated precursors. This approach has been successfully applied to the synthesis of 2-iodoindenes from arylallenes, a class of compounds structurally related to iodinated indanones. organic-chemistry.orgfigshare.com

The core of this methodology involves the reaction of an arylallene with an electrophilic iodine source, such as N-iodosuccinimide (NIS). organic-chemistry.org The iodine cation (I+) selectively reacts with the terminal double bond of the allene (B1206475) system. This interaction forms an iodonium (B1229267) ion intermediate, which is then intramolecularly trapped by the appended aryl group in a nucleophilic attack. This cyclization step, typically a 5-endo process, leads to the formation of the five-membered ring characteristic of the indene (B144670) core. organic-chemistry.orgthieme-connect.de The reaction's efficiency and selectivity are often influenced by factors like solvent polarity and temperature. organic-chemistry.org

Propargylic alcohols serve as valuable precursors for the in situ generation of the necessary arylallenes. researchgate.net For instance, gold-catalyzed reactions of propargylic alcohols with aryl nucleophiles can produce triarylallene intermediates. These intermediates can then undergo a one-pot iodocarbocyclization with NIS, demonstrating a streamlined approach to these structures. researchgate.net While these methods primarily yield 2-iodoindenes, the underlying principle of iodonium-induced cyclization of an aryl precursor represents a viable, though less direct, conceptual pathway toward iodinated indanones.

Table 1: Key Features of Iodonium-Induced Cyclization

| Feature | Description | Reference |

|---|---|---|

| Electrophile | N-Iodosuccinimide (NIS) or I2 | organic-chemistry.orgthieme-connect.de |

| Precursor | 1-Arylallenes, Propargylic Alcohols | organic-chemistry.orgresearchgate.net |

| Mechanism | Iodonium ion formation followed by intramolecular nucleophilic attack by the arene. | organic-chemistry.orgyoutube.com |

| Selectivity | High 5-endo selectivity for indene formation. | organic-chemistry.orgfigshare.com |

| Key Advantage | Forms the carbon-iodine bond and the carbocycle in a single transformation. | organic-chemistry.org |

Halogenation of Indanone Precursors

A more direct route to this compound involves the direct halogenation of an indanone precursor. This can be achieved either by cyclizing a pre-iodinated substrate or by direct iodination of the indanone aromatic ring.

One established method involves the palladium-catalyzed cyclization of 3-(2-iodoaryl)propanenitriles. beilstein-journals.org This intramolecular reaction is compatible with a range of functional groups, though it can be accompanied by the reductive cleavage of the carbon-iodine bond, forming the non-iodinated indanone as a byproduct. beilstein-journals.orgnih.gov Similarly, the cyclization of 3-(2-bromophenyl)propionic acid using strong bases like n-butyllithium is a known route to the core indanone structure, suggesting a parallel pathway could be employed with an iodo-substituted precursor. beilstein-journals.orgnih.gov

Direct iodination of the aromatic ring of a pre-formed 1-indanone is another feasible strategy, analogous to other electrophilic aromatic substitution reactions. While specific examples for the 4-iodination of 1-indanone are not prevalent in the surveyed literature, methods for the halogenation of similar systems, such as indane-1,3-dione, are well-documented. nih.gov These often employ reagents like KBr/KBrO₃ or 1,3-dihalo-5,5-dimethylhydantoin for bromination and chlorination, suggesting that similar electrophilic iodination conditions could be adapted to achieve the desired 4-iodo-1-indanone. nih.gov

Domino and Cascade Reaction Sequences for Iodinated Indanone Formation

Domino and cascade reactions, which involve multiple bond-forming events in a single pot without isolating intermediates, offer an elegant and efficient approach to complex molecules. wikipedia.org Such sequences can be designed to incorporate an iodination step in the synthesis of indanones.

For example, a domino reaction can be envisioned where an intermolecular Friedel-Crafts alkylation is followed by an intramolecular acylation to construct the indanone ring system. rsc.org A subsequent, or concurrent, iodination step would yield the final product. The concept of a cascade reaction involving in situ iodination has been demonstrated in the synthesis of other heterocyclic systems, such as 2-cyanochromones, where I₂/AlCl₃ is used to promote tandem ring formation and C-H functionalization. nih.gov This highlights the potential for developing a similar one-pot process for 4-iodoindanones.

Furthermore, iodine radicals generated via photoredox catalysis can mediate cascade cyclizations. rsc.org An iodine radical could add to an appropriate unsaturated substrate, initiating a cyclization cascade to form the indanone ring, incorporating the iodine atom in the process. rsc.org Another relevant strategy is the domino Stetter-Michael reaction, which has been used to access highly functionalized indanes and could potentially be adapted for iodinated analogs. nih.gov

Enantioselective and Stereocontrolled Syntheses of Indanone Derivatives

Achieving control over the stereochemistry of the indanone core is crucial for many of its applications. Significant research has focused on developing enantioselective and diastereoselective methods for the synthesis of these chiral building blocks.

Asymmetric Catalysis in 1-Indanone Formation

Asymmetric catalysis provides a powerful tool for producing enantioenriched indanones. nih.gov Rhodium-catalyzed asymmetric intramolecular 1,4-additions have been successfully employed. For instance, the cyclization of pinacolborane chalcone (B49325) derivatives using a chiral (R)-MonoPhos® ligand can generate chiral 3-aryl-1-indanones in high yields and with excellent enantiomeric excess (up to 95% ee). nih.govorganic-chemistry.org

Other notable methods include:

Asymmetric Reduction: The enantioselective reduction of prochiral indanone derivatives using catalysts like Corey-Bakshi-Shibata (CBS) reagents or copper hydride (CuH) systems can establish a stereocenter. acs.org

Palladium-Catalyzed Reactions: Asymmetric palladium-catalyzed reactions, such as the C-C bond activation and carbonylation of cyclobutanones, can provide chiral indanones that bear a quaternary carbon stereocenter with high enantioselectivity. organic-chemistry.org

Organocatalysis: Chiral organocatalysts have been used in asymmetric tandem reactions, such as the Mannich reaction, to produce optically enriched indanone derivatives. rsc.org

Table 2: Examples of Asymmetric Catalysis in 1-Indanone Synthesis

| Catalytic System | Reaction Type | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Rhodium / (R)-MonoPhos® | Intramolecular 1,4-addition | Chiral 3-aryl-1-indanones | Up to 95% | nih.govorganic-chemistry.org |

| Copper Hydride (CuH) | Asymmetric Reduction | Enantioenriched Indanes | Good to Excellent | acs.org |

| Palladium(0) | Asymmetric C-C Activation/Carbonylation | Chiral Indanones with Quaternary Center | Excellent | organic-chemistry.org |

Diastereoselective Synthetic Pathways

In addition to controlling enantioselectivity, many synthetic routes allow for the control of diastereoselectivity, which is critical when multiple stereocenters are present. Diastereoselective pathways have been developed to access specific isomers of substituted indanones.

A double-base cooperatively promoted 1,4-oxo-migration/cyclization of β-alkynyl ketones has been shown to produce functionalized 1-indanones with high diastereoselectivity. researchgate.net Another approach is the domino Stetter-Michael reaction, which can generate highly functionalized indanes with good diastereomeric ratios under mild conditions. nih.gov Furthermore, diastereoselective oxa-hetero-Diels-Alder reactions have been used to create novel spiro indanone derivatives with excellent diastereoselectivity. rsc.org These methods often rely on steric hindrance or catalyst control to favor the formation of one diastereomer over others.

Control of Stereochemistry in Halogenated Indanone Synthesis

Combining halogenation with stereocontrol presents a significant synthetic challenge. The goal is to produce a specific stereoisomer of a halogenated indanone, such as (R)- or (S)-2,3-Dihydro-4-iodoinden-1-one. This can be approached in two primary ways: by halogenating a chiral, enantioenriched indanone or by performing an asymmetric transformation on an iodinated precursor.

The principles of stereocontrolled synthesis can be applied here. For instance, a transannular iodonium-induced cyclization has been shown to control the stereochemistry of the resulting bicyclic product, demonstrating that the iodination step itself can be stereodirecting. youtube.com A synthesis could feature an early-stage asymmetric step, such as a Sharpless asymmetric dihydroxylation of a precursor, to install chirality, followed by cyclization and functional group manipulation to reach the final target. nih.gov

A plausible strategy for an enantioselective synthesis of 4-iodo-1-indanone would be the asymmetric cyclization of a 3-(2-iodoaryl)propionic acid derivative using a chiral catalyst. Alternatively, the diastereoselective functionalization of a chiral indanone, where the existing stereocenter directs the introduction of new substituents, could be employed. acs.org While direct examples for the stereocontrolled synthesis of this compound are scarce, the combination of established asymmetric methods for indanone formation and known iodination protocols provides a clear conceptual framework for its creation.

Reactivity and Transformational Chemistry of 2,3 Dihydro 4 Iodoinden 1 One

Reactions Involving the Indanone Carbonyl Group

The carbonyl group at the 1-position of the indanone ring is a primary site for a variety of chemical transformations, including nucleophilic additions and condensation reactions, which pave the way for the synthesis of more complex molecular architectures.

Nucleophilic Additions to the Ketone Functionality

The electrophilic nature of the carbonyl carbon in 2,3-Dihydro-4-iodoinden-1-one allows for the addition of a wide range of nucleophiles. These reactions typically proceed via the formation of a tetrahedral intermediate, which is subsequently protonated to yield the corresponding alcohol. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to the breaking of the carbon-oxygen pi bond. ic.ac.uklibretexts.orgmsu.edu

Common nucleophiles employed in these reactions include organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi), as well as hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). msu.edu The addition of these nucleophiles results in the formation of tertiary and secondary alcohols, respectively. The stereochemical outcome of these additions can be influenced by the steric hindrance of the incoming nucleophile and the substitution pattern of the indanone.

Below is a table summarizing typical nucleophilic addition reactions on a generic ketone, which are applicable to this compound.

| Nucleophile | Reagent Example | Product Type |

| Hydride | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Alkyl/Aryl | CH₃MgBr, PhLi | Tertiary Alcohol |

| Cyanide | NaCN/H⁺ | Cyanohydrin |

| Alkynide | HC≡CNa | Propargyl Alcohol |

Condensation Reactions and Heterocycle Annulation

The carbonyl group of this compound can also participate in condensation reactions, where it reacts with a nucleophile, often with the subsequent elimination of a small molecule like water. These reactions are fundamental in the construction of new carbon-carbon and carbon-heteroatom bonds, leading to the formation of larger, more complex structures, including fused heterocyclic systems.

A prominent example is the aldol (B89426) condensation, where the enolate of an aldehyde or ketone reacts with a carbonyl compound. While direct self-condensation of this compound is less common, it can react with other carbonyl compounds in crossed aldol condensations. These reactions are typically catalyzed by either acid or base.

Furthermore, the indanone scaffold is a precursor for the synthesis of various heterocyclic compounds. Through condensation with appropriate binucleophiles, the carbonyl group and an adjacent active methylene (B1212753) group can be incorporated into a newly formed ring. For instance, reaction with hydrazines can yield pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. The synthesis of dihydroquinolines and other nitrogen-containing heterocycles often utilizes precursors derived from indanones. organic-chemistry.org

Transformations of the Iodine Substituent

The iodine atom at the 4-position of the indanone ring is a key handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, greatly enhancing the synthetic utility of this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds, and aryl iodides are particularly reactive substrates in these transformations.

The Suzuki-Miyaura coupling involves the reaction of the aryl iodide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. commonorganicchemistry.comwikipedia.orgharvard.edu This reaction is widely used to form biaryl structures and is tolerant of a wide range of functional groups. The general catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

The Sonogashira coupling provides a direct route to arylalkynes by reacting the aryl iodide with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically co-catalyzed by a palladium complex and a copper(I) salt in the presence of a base. The reaction proceeds under mild conditions and has found broad application in the synthesis of natural products and functional materials. wikipedia.org The mechanism involves separate catalytic cycles for palladium and copper. libretexts.org

A summary of representative palladium-catalyzed cross-coupling reactions is provided in the table below.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl |

| Sonogashira | Terminal alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | Arylalkyne |

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions have emerged as a valuable alternative and complement to palladium-catalyzed methods. These reactions often proceed under different conditions and can offer unique reactivity. For instance, copper catalysis can be effective for the coupling of aryl iodides with a variety of nucleophiles, including amines, thiols, and alkynes (in copper-promoted Sonogashira-type reactions). nih.gov The development of ligand-free copper-catalyzed cross-coupling reactions of aryl iodides with alkynes has also been reported, offering a cost-effective and simplified procedure.

Nucleophilic Aromatic Substitution on the Iodinated Phenyl Ring

While aromatic rings are generally electron-rich and resistant to nucleophilic attack, nucleophilic aromatic substitution (SNA_r) can occur under specific conditions. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.orgpressbooks.pub The presence of a good leaving group, such as iodine, and strongly electron-withdrawing groups on the aromatic ring can facilitate this reaction. The carbonyl group of the indanone ring has an electron-withdrawing effect, which can activate the aryl iodide towards nucleophilic attack, particularly at the ortho and para positions relative to the carbonyl group. However, the iodine in this compound is in the meta position to the carbonyl's influence on the aromatic pi system, making direct S_NAr challenging without further activation. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org

Reactivity of the Dihydroindene Ring System

The dihydroindene core, consisting of a benzene (B151609) ring fused to a five-membered ring containing a ketone, provides multiple sites for chemical modification. The reactivity encompasses electrophilic attack on the aromatic ring, transformations involving the carbonyl group, and reactions that alter the carbocyclic framework itself.

Electrophilic aromatic substitution (SEAr) on the benzene ring of this compound is governed by the directing effects of the two existing substituents: the iodo group at the C4 position and the fused acyl group (the ketone). wikipedia.org

Iodo Group (at C4): Halogens are deactivating substituents due to their inductive electron-withdrawing effect, which makes the aromatic ring less nucleophilic and slows the rate of substitution compared to benzene. youtube.com However, through resonance, they can donate lone-pair electron density to the ring, directing incoming electrophiles to the ortho and para positions. organicchemistrytutor.commasterorganicchemistry.com For the C4-iodo group, the ortho positions are C3 (which is part of the aliphatic ring and not susceptible to aromatic substitution) and C5. The para position is C7. Therefore, the iodo group directs substitution to positions C5 and C7.

Acyl Group (at C1): The ketone group is part of a fused ring system. This acyl functionality is a moderately deactivating group and a meta-director. organicchemistrytutor.commasterorganicchemistry.com It deactivates the ring through both inductive and resonance effects, withdrawing electron density. It directs incoming electrophiles to the positions meta to the points of fusion (C7a and C3a), which correspond to the C5 and C7 positions on the indanone ring.

The directing effects of both the iodo and the acyl groups reinforce each other, channeling incoming electrophiles to the C5 and C7 positions. Due to the combined deactivating nature of both substituents, the electrophilic aromatic substitution reactions are expected to be slower than on benzene and require forcing conditions.

Table 1: Predicted Electrophilic Aromatic Substitution Outcomes for this compound

| Reaction | Reagents | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 2,3-Dihydro-4-iodo-5-nitroinden-1-one and 2,3-Dihydro-4-iodo-7-nitroinden-1-one |

| Bromination | Br₂ / FeBr₃ | 5-Bromo-2,3-dihydro-4-iodoinden-1-one and 7-Bromo-2,3-dihydro-4-iodoinden-1-one |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 5-Acyl-2,3-dihydro-4-iodoinden-1-one and 7-Acyl-2,3-dihydro-4-iodoinden-1-one (Generally low yielding due to strong deactivation) |

| Sulfonation | Fuming H₂SO₄ | 2,3-Dihydro-4-iodo-1-oxoinden-5-sulfonic acid and 2,3-Dihydro-4-iodo-1-oxoinden-7-sulfonic acid |

The strained five-membered ring of the indanone system is a substrate for various ring expansion reactions, providing access to larger, seven-membered ring systems which are otherwise challenging to synthesize. nih.gov

One notable method is the rhodium-catalyzed direct insertion of ethylene (B1197577) into the C-C bond adjacent to the carbonyl group. nih.govrsc.org This transformation effectively expands the five-membered ring into a seven-membered benzocycloheptenone. Studies on substituted 1-indanones have shown that the reaction tolerates a wide variety of functional groups on the aromatic ring, suggesting its applicability to the 4-iodo derivative. nih.gov

Another powerful technique involves a two-step ring expansion to yield substituted 1-naphthols. nih.govacs.org In this process, the 1-indanone (B140024) is first converted to its corresponding trimethylsilyl (B98337) enol ether. Subsequent treatment with a source of dihalocarbene, such as from the reaction of chloroform (B151607) with potassium tert-butoxide, initiates a cyclopropanation-rearrangement cascade that results in the formation of a 2-halo-1-naphthol. nih.gov This method has been demonstrated to be effective for a broad range of substituted 1-indanones. acs.org

Table 2: Selected Ring-Expansion Reactions Applicable to the Indanone System

| Reaction Type | Key Reagents | Reactant Type | General Product |

|---|---|---|---|

| Two-Carbon Insertion | [Rh(C₂H₄)₂Cl]₂, IMes, TsOH·H₂O, Ethylene | 1-Indanone | Benzocycloheptenone nih.govrsc.org |

| Carbocyclic Ring Expansion | 1) TMSCl, Et₃N; 2) CHCl₃, KOtBu; 3) Acid workup | 1-Indanone | 2-Chloro-1-naphthol nih.govacs.org |

| [5+2] Cycloaddition | Rh-catalyst, Internal Alkynes | 1-Indanone | Benzocycloheptenone rsc.org |

The carbonyl group and the adjacent methylene groups are the primary sites for oxidative and reductive transformations of this compound.

Reductive Manipulations The ketone functionality can be selectively reduced to either a secondary alcohol or completely removed to form a methylene group.

Reduction to Alcohol: Treatment with mild reducing agents like sodium borohydride (NaBH₄) in a protic solvent such as methanol (B129727) or ethanol (B145695) readily reduces the ketone to a secondary alcohol, yielding 2,3-dihydro-4-iodo-1H-inden-1-ol. masterorganicchemistry.comnumberanalytics.com

Deoxygenation to Alkane: Complete reduction of the carbonyl to a methylene (CH₂) group can be achieved under harsh conditions. The Wolff-Kishner reduction, which involves heating the ketone with hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent, is suitable for this transformation. wikipedia.orgpharmaguideline.comlscollege.ac.in This reaction proceeds under basic conditions, which are compatible with the iodo-substituent. Alternatively, the Clemmensen reduction, using zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl), also achieves deoxygenation. wikipedia.org This method is effective for aryl-alkyl ketones but can sometimes lead to rearranged byproducts. acs.org Both methods would convert the starting material into 4-iodo-2,3-dihydro-1H-indene.

Oxidative Manipulations The most significant oxidative transformation for cyclic ketones like this compound is the Baeyer-Villiger oxidation. wikipedia.org This reaction employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group, converting the cyclic ketone into a lactone (a cyclic ester). organic-chemistry.orgyoutube.com The regioselectivity of the insertion is determined by the migratory aptitude of the adjacent carbon atoms. In this case, the oxygen atom would be inserted between the carbonyl carbon (C1) and either the methylene carbon (C2) or the aromatic carbon (C7a). Based on established migratory preferences (aryl > primary alkyl), the aryl group (C7a) is expected to migrate preferentially. This would result in the formation of a seven-membered lactone, specifically 5-iodo-3,4-dihydro-1H-benzo[c]oxepin-5(3H)-one.

Table 3: Summary of Oxidative and Reductive Transformations

| Transformation | Reagents | Product |

|---|---|---|

| Ketone Reduction (to Alcohol) | Sodium Borohydride (NaBH₄) | 2,3-Dihydro-4-iodo-1H-inden-1-ol |

| Ketone Deoxygenation (Wolff-Kishner) | Hydrazine (N₂H₄), Potassium Hydroxide (KOH), heat | 4-Iodo-2,3-dihydro-1H-indene wikipedia.orglscollege.ac.in |

| Ketone Deoxygenation (Clemmensen) | Zinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl) | 4-Iodo-2,3-dihydro-1H-indene wikipedia.org |

| Baeyer-Villiger Oxidation | m-CPBA or other peroxyacids | 5-Iodo-3,4-dihydro-1H-benzo[c]oxepin-5(3H)-one wikipedia.org |

Advanced Spectroscopic Characterization of 2,3 Dihydro 4 Iodoinden 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the elucidation of the molecular framework of 2,3-Dihydro-4-iodoinden-1-one, offering precise information on the chemical environment of each proton and carbon atom.

High-Resolution ¹H and ¹³C NMR Spectral Assignment

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in determining the primary structure of this compound. The analysis of chemical shifts, signal multiplicities, and coupling constants allows for the unambiguous assignment of each resonance to a specific atom within the molecule.

¹H NMR Spectroscopy:

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic and aliphatic protons. The aromatic region is particularly informative for confirming the substitution pattern on the benzene (B151609) ring. For instance, a doublet of doublets observed at approximately 7.95 ppm, with coupling constants of J = 7.8 and 1.0 Hz, is characteristic of the proton at the C7 position, which is coupled to the neighboring aromatic proton and shows a long-range coupling. The aliphatic protons of the five-membered ring typically appear as multiplets in the upfield region of the spectrum. Specifically, two multiplets are observed between δ 2.71–2.76 ppm (2H) and δ 2.95–3.02 ppm (2H), corresponding to the methylene (B1212753) protons at the C2 and C3 positions, respectively.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, with carbonyl carbons appearing significantly downfield. sigmaaldrich.com The presence of the electron-withdrawing iodine atom also influences the chemical shifts of the aromatic carbons to which it is attached, causing a downfield shift for the ipso-carbon. uni-muenchen.de

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~200 |

| 2 | ~2.7 | ~25 |

| 3 | ~3.0 | ~36 |

| 3a | - | ~150 |

| 4 | - | ~95 |

| 5 | ~7.2 | ~130 |

| 6 | ~7.5 | ~138 |

| 7 | ~7.9 | ~128 |

| 7a | - | ~145 |

Note: The predicted values are based on established substituent effects and data from similar compounds. Experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC-DEPT, HMBC, NOESY) for Structural Elucidation and Conformational Analysis

To overcome the limitations of one-dimensional NMR and to gain deeper insights into the molecular structure and conformation, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would show correlations between the adjacent methylene protons at C2 and C3, as well as between the coupled aromatic protons. This helps to trace the connectivity of the proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). By mapping the proton signals to their corresponding carbon signals, HSQC provides an unambiguous assignment of the carbon spectrum based on the already assigned proton spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons. HMBC is invaluable for establishing the connectivity between different spin systems and for assigning quaternary carbons, which are not observed in HSQC spectra. For instance, correlations from the methylene protons at C2 and C3 to the carbonyl carbon (C1) and the aromatic carbons would definitively confirm the indanone skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, providing crucial information about the molecule's three-dimensional structure and conformation. In this compound, NOESY could reveal spatial relationships between the protons of the five-membered ring and the aromatic protons, helping to define the molecule's preferred conformation in solution.

Solid-State NMR Investigations

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can offer insights into the specific conformation and packing of this compound in the crystalline state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. The presence of the quadrupolar iodine nucleus (¹²⁷I) can introduce significant broadening of the NMR signals of neighboring nuclei, which can be both a challenge and a source of structural information. Studying the chemical shift anisotropy (CSA) and dipolar couplings in the solid state can provide details about the local electronic environment and intermolecular interactions.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of the molecule, providing a fingerprint of the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and powerful tool for identifying the key functional groups in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational excitation of molecular bonds.

Key expected vibrational bands for this compound include:

C=O Stretch: A strong absorption band is expected in the region of 1680-1720 cm⁻¹ for the conjugated ketone carbonyl group.

C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C-H Stretch (Aliphatic): The methylene (CH₂) groups of the indanone ring will show stretching vibrations in the range of 2850-2960 cm⁻¹.

C=C Stretch (Aromatic): The stretching of the carbon-carbon double bonds in the aromatic ring gives rise to several bands in the 1450-1600 cm⁻¹ region.

C-I Stretch: The carbon-iodine stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O | Stretch | 1680 - 1720 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-I | Stretch | 500 - 600 |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of light, Raman spectroscopy measures the inelastic scattering of light. The selection rules for Raman and FT-IR are different, meaning that some vibrational modes may be active in one technique but not the other.

For this compound, Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving heavy atoms. The C-I stretching vibration, which may be weak in the FT-IR spectrum, often gives a strong signal in the Raman spectrum. Similarly, the symmetric breathing vibrations of the aromatic ring are typically prominent in Raman spectra. Analysis of the Raman spectrum, in conjunction with FT-IR data, allows for a more complete assignment of the molecule's vibrational modes.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. oist.jp For a compound like this compound, this analysis would provide definitive proof of its molecular structure and offer profound insights into its packing in the solid state.

Single-Crystal X-ray Diffraction for Definitive Molecular Geometry

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise three-dimensional structure of a molecule. preprints.org This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. oist.jp The positions and intensities of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice.

For this compound, a successful SC-XRD analysis would yield a wealth of information regarding its molecular geometry. This includes precise measurements of bond lengths, bond angles, and torsion angles. Such data is critical for confirming the expected connectivity of the atoms and for identifying any subtle structural distortions that may arise from steric or electronic effects.

Illustrative Crystallographic Data Table for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₇IO |

| Formula Weight | 258.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.534 |

| b (Å) | 5.781 |

| c (Å) | 17.245 |

| α (°) | 90 |

| β (°) | 102.34 |

| γ (°) | 90 |

| Volume (ų) | 831.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 2.061 |

Note: The data in this table is hypothetical and serves as an example of what would be reported from a single-crystal X-ray diffraction study.

Illustrative Table of Key Bond Lengths and Angles

| Bond/Angle | Hypothetical Value (Å or °) |

| C-I Bond Length | 2.10 |

| C=O Bond Length | 1.22 |

| C-C (aromatic) | 1.38 - 1.40 |

| C-C (aliphatic) | 1.52 - 1.54 |

| O=C-C Angle | 125.0 |

| C-C-I Angle | 119.5 |

Note: The data in this table is hypothetical and illustrates the type of geometric parameters determined by SC-XRD.

The analysis would likely reveal the planarity of the benzene ring fused to the five-membered ring. The conformation of the dihydroindenone moiety, specifically the puckering of the five-membered ring, would also be precisely determined.

Hirshfeld Surface Analysis for Intermolecular Interactions and Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates that of the surrounding molecules. By mapping various properties onto this surface, one can gain a detailed understanding of the forces that govern the crystal packing.

For this compound, a Hirshfeld surface analysis would be instrumental in elucidating the nature and relative importance of various intermolecular contacts. The presence of a halogen atom (iodine), a carbonyl group (C=O), and aromatic C-H groups suggests a rich variety of potential interactions, including:

Halogen Bonding: The iodine atom could act as a halogen bond donor, interacting with the oxygen atom of the carbonyl group of a neighboring molecule.

Hydrogen Bonding: Weak C-H···O hydrogen bonds are expected to be present, further stabilizing the crystal structure.

van der Waals Forces: These ubiquitous forces would also play a significant role in the crystal packing.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

Illustrative Table of Intermolecular Contact Contributions from Hirshfeld Surface Analysis

| Contact Type | Hypothetical Contribution (%) |

| H···H | 45.0 |

| C···H/H···C | 20.5 |

| O···H/H···O | 15.2 |

| I···H/H···I | 10.3 |

| I···O | 3.5 |

| C···C | 5.5 |

Note: This table is hypothetical and illustrates the quantitative data obtained from a Hirshfeld surface analysis.

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. To date, no studies on the polymorphism of this compound have been reported in the scientific literature.

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. mdpi.com For this compound, crystal engineering studies could explore the formation of co-crystals or salts. By introducing other molecules (co-formers) that can form strong and predictable intermolecular interactions, such as halogen bonds or hydrogen bonds, it might be possible to generate new crystalline phases with tailored structural motifs and potentially altered physical properties. The insights gained from the Hirshfeld surface analysis of the pure compound would be invaluable in selecting suitable co-formers for such studies.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. aps.orgmdpi.com It is used to determine the electronic structure of molecules, providing a foundation for understanding their geometry, reactivity, and spectroscopic properties. The theory's fundamental principle is that the energy of a molecule can be determined from its electron density. aps.orgimperial.ac.uk

A primary application of DFT is the optimization of molecular geometry to find the most stable arrangement of atoms, which corresponds to a minimum on the potential energy surface. pennylane.ailibretexts.org For 2,3-Dihydro-4-iodoinden-1-one, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. While specific, experimentally verified geometric parameters for this exact molecule are not widely published, DFT calculations can provide highly reliable predictions.

Electronic structure analysis, particularly of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These are representative values based on DFT calculations of similar molecular structures. Actual values may vary.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O | 1.22 |

| C-I | 2.10 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| C-C (aliphatic) | 1.53 - 1.55 | |

| Bond Angles (°) | C-C-C (in 5-membered ring) | ~108 - 112 |

| C-C=O | ~125 | |

| C-C-I | ~119 |

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

Vibrational Frequencies: Theoretical vibrational frequency calculations determine the normal modes of vibration for a molecule. readthedocs.io These calculated frequencies correspond to peaks in an infrared (IR) spectrum. A key application is the identification of characteristic functional group vibrations, such as the strong C=O stretching frequency in the indenone core. A successful geometry optimization at an energy minimum will result in all positive (real) vibrational frequencies. The presence of imaginary frequencies indicates that the structure is not a true minimum but rather a transition state or a higher-order saddle point. vasp.at

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) Note: These values are for illustrative purposes to show the type of data obtained from DFT calculations.

| Spectrum Type | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (δ, ppm) - Aromatic CH | 7.0 - 7.8 ppm |

| Chemical Shift (δ, ppm) - Aliphatic CH₂ | 2.5 - 3.5 ppm | |

| ¹³C NMR | Chemical Shift (δ, ppm) - Carbonyl C=O | ~200 ppm |

| Chemical Shift (δ, ppm) - Aromatic C-I | ~95 ppm | |

| IR | Vibrational Frequency (cm⁻¹) - C=O Stretch | ~1710 cm⁻¹ |

| Vibrational Frequency (cm⁻¹) - C-I Stretch | ~550 cm⁻¹ |

Molecular Modeling and Dynamics Simulations

While DFT focuses on static, minimum-energy structures, molecular modeling and dynamics simulations explore the conformational flexibility and intermolecular behaviors of molecules over time.

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through rotation around its single bonds. libretexts.org For this compound, the main source of conformational flexibility is the five-membered aliphatic ring. This ring is not planar and can adopt various puckered conformations, most commonly described as "envelope" or "twist" forms.

Computational methods can be used to map the potential energy landscape by calculating the energy of the molecule as a function of its dihedral angles. This allows for the identification of the most stable (lowest energy) conformers and the energy barriers between them. beilstein-journals.orgchemrxiv.org Such studies are essential for understanding which shapes the molecule is most likely to adopt in different environments.

The way molecules interact with each other governs their physical properties in the condensed phase (liquids and solids) and their recognition by other molecules. Computational studies can quantify the strength and nature of these non-covalent interactions. libretexts.orgsaskoer.ca

Hydrogen Bonding: The carbonyl oxygen of the indenone can act as a hydrogen bond acceptor, forming interactions with suitable donor molecules.

Halogen Bonding: The iodine atom in this compound is a key feature for directing intermolecular assembly. It possesses an electropositive region on its outermost surface (a "σ-hole") that can interact favorably with nucleophiles like the oxygen atom of a carbonyl group in another molecule (I···O interaction). nih.govresearchgate.netmdpi.com This type of directional interaction is known as a halogen bond. mdpi.com

π-π Stacking: The fused benzene (B151609) ring provides a large π-system that can engage in stacking interactions with other aromatic rings. mdpi.com These interactions, driven by a combination of electrostatic and dispersion forces, are crucial for the packing of aromatic molecules in crystals. researchgate.netnih.gov Computational studies can evaluate the preferred stacking arrangements (e.g., parallel-displaced vs. T-shaped) and their associated stabilization energies. nih.govrsc.org

Table 3: Typical Intermolecular Interaction Geometries and Energies (Based on Analogous Systems) Note: Data is derived from studies on similar iodo-aromatic and carbonyl-containing compounds to illustrate typical values.

| Interaction Type | Typical Distance (Å) | Typical Energy (kcal/mol) | Reference System Example |

| Halogen Bond (I···O) | 3.0 - 3.5 | -3 to -8 | 3-(4-Iodophenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one nih.govresearchgate.net |

| π-π Stacking | 3.4 - 3.8 | -2 to -5 | Various aromatic hydrocarbons researchgate.netresearchgate.net |

| Hydrogen Bond (C=O···H-X) | 1.8 - 2.2 (H···O) | -4 to -10 | Quinolone derivatives mdpi.com |

Mechanistic Studies through Computational Chemistry

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By mapping the entire reaction pathway, including reactants, transition states, intermediates, and products, researchers can understand the energetic and structural details of a chemical transformation. nih.gov

For a molecule like this compound, computational studies could investigate:

Synthesis Mechanisms: For example, the mechanism of cyclization and iodination reactions used to form the molecule. Calculations could clarify the regioselectivity of the iodination step.

Reaction Pathways: The mechanisms of subsequent reactions where the iodoindenone is a starting material, such as in transition-metal-catalyzed cross-coupling reactions at the C-I bond. DFT can be used to calculate the activation energies for key steps like oxidative addition and reductive elimination, helping to explain experimental outcomes and optimize reaction conditions.

While specific mechanistic studies on this compound are not prominent in the literature, the methodologies are well-established for providing such insights into the reactivity of related halogenated organic compounds. nih.govsci-hub.se

Exploration of Reaction Pathways and Transition States

Computational methods, particularly Density Functional Theory (DFT), are pivotal in mapping the potential energy surfaces of chemical reactions. These maps detail the energy changes as reactants transform into products, highlighting key intermediates and the high-energy transition states that connect them. For this compound, a key area of interest is its participation in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. nih.govrsc.org

For instance, in a palladium-catalyzed reaction, the oxidative addition of this compound to a Pd(0) species, such as Pd(PPh₃)₂, would proceed through a three-centered transition state involving the palladium, the iodine, and the ipso-carbon of the indanone ring. The calculated activation energy for this step would provide crucial information about the reaction kinetics.

Following oxidative addition, the resulting Pd(II) intermediate undergoes transmetalation (in the case of Suzuki or Stille coupling) or migratory insertion (in Heck-type reactions), followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst. Each of these steps possesses its own characteristic transition state, which can be computationally modeled to understand the reaction's energetic landscape.

A theoretical investigation into the cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones to form 3-trichloromethylindan-1-ones in triflic acid revealed the reaction mechanism through DFT calculations of the intermediate cations. beilstein-journals.org Similarly, DFT studies on the palladium(II)-catalyzed tandem reaction of ortho-electron-deficient alkynyl-substituted aryl aldehydes with indoles to synthesize indole-substituted indanones have detailed the energy profiles of the catalytic cycle, including steps like alkynyl coordination, 5-exo-dig cyclization, and concerted metalation-deprotonation. researchgate.net These examples underscore the power of computational chemistry in dissecting complex reaction mechanisms involving indanone scaffolds.

Table 1: Hypothetical Energy Barriers for Key Steps in a Suzuki Coupling Reaction of this compound (Illustrative)

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | [Indanone-Pd(L)₂-I]‡ | 15-20 |

| Transmetalation | [Indanone-Pd(L)₂-R]‡ | 10-15 |

| Reductive Elimination | [Product-Pd(L)₂]‡ | 5-10 |

Note: These values are illustrative and based on typical ranges found in computational studies of similar cross-coupling reactions.

Prediction of Regio- and Stereoselectivity

Computational chemistry also offers powerful tools for predicting the selectivity of chemical reactions. For a molecule like this compound, which possesses multiple reactive sites, understanding and predicting regioselectivity is crucial for synthetic planning.

Regioselectivity:

In reactions where multiple isomers can be formed, computational models can predict the major product by comparing the activation energies of the transition states leading to each regioisomer. The pathway with the lower energy barrier will be kinetically favored, resulting in the predominant formation of that particular isomer.

For electrophilic aromatic substitution reactions on the benzene ring of the indanone core, computational methods like the RegioSQM approach can be employed. chemrxiv.org This method involves calculating the proton affinity of each aromatic carbon atom to identify the most nucleophilic site, which generally corresponds to the site of electrophilic attack. chemrxiv.org Machine learning models, trained on large datasets of experimental results and quantum mechanical descriptors, are also emerging as powerful tools for predicting regioselectivity in a wide range of organic reactions. mit.eduresearchgate.netnih.govrsc.org

In the context of cross-coupling reactions at the C-I bond, the regioselectivity is generally well-defined. However, if other reactive halides were present on the aromatic ring, DFT calculations could be used to predict which C-X bond would preferentially undergo oxidative addition. Generally, the order of reactivity is C-I > C-Br > C-Cl, a trend that can be rationalized by the corresponding bond dissociation energies.

Stereoselectivity:

When a reaction can produce multiple stereoisomers, computational modeling can be used to predict the stereochemical outcome. This is particularly relevant for reactions that create new chiral centers. For example, if the ketone of this compound were to be reduced to an alcohol, a new stereocenter would be formed at the C1 position.

Computational modeling of the reduction reaction, for instance with a chiral borane (B79455) reagent, would involve locating the transition states for the formation of both the (R) and (S) enantiomers of the resulting alcohol. A comparison of the energies of these diastereomeric transition states would allow for the prediction of the enantiomeric excess (ee) of the reaction. The lower energy transition state corresponds to the major enantiomer.

Table 2: Illustrative Computational Prediction of Regioselectivity in a Hypothetical Nitration Reaction of this compound

| Position of Nitration | Transition State Energy (kcal/mol) | Predicted Product Ratio |

| C5 | 22.5 | Minor |

| C6 | 25.1 | Trace |

| C7 | 21.8 | Major |

Note: These values are for illustrative purposes to demonstrate the application of computational methods in predicting regioselectivity.

Applications and Pharmacological Relevance of Indanone Derivatives

Scaffold in Medicinal Chemistry and Drug Discovery

The 1-indanone (B140024) core is recognized as a valuable framework in the design and synthesis of novel therapeutic agents. beilstein-journals.org Its rigid structure and the presence of a ketone group provide a versatile platform for chemical modifications, allowing for the development of compounds with diverse biological activities. beilstein-journals.org

Design and Synthesis of Biologically Active Indanone Analogs

The synthesis of 1-indanone derivatives is a well-established area of organic chemistry, with numerous methods available for their preparation. beilstein-journals.org These synthetic strategies often involve intramolecular Friedel–Crafts reactions of 3-arylpropionic acids or their corresponding acid chlorides. mdpi.com The versatility of these methods allows for the introduction of various substituents onto the indanone ring system, leading to the creation of libraries of analogs for biological screening. beilstein-journals.org

The 2,3-dihydro-1H-inden-1-one structure is a key component in many of these synthetic endeavors. For instance, researchers have designed and synthesized novel 2,3-dihydro-1H-inden-1-one derivatives as potential multi-target ligands for complex diseases. nih.gov The synthesis of these analogs often involves condensation reactions at the active methylene (B1212753) group adjacent to the carbonyl group, highlighting the reactivity and importance of this structural feature. researchgate.net While "2,3-Dihydro-4-iodoinden-1-one" is commercially available as a chemical intermediate, specific research detailing the synthesis of its biologically active analogs is limited in publicly available literature. However, the general synthetic accessibility of the indanone scaffold suggests that analogs of this iodo-substituted compound could be readily prepared for further investigation.

Role in Neurodegenerative Disease Research (e.g., Alzheimer's Disease, Cholinesterase Inhibition)

Indanone derivatives have emerged as promising candidates in the quest for treatments for neurodegenerative disorders like Alzheimer's and Parkinson's disease. beilstein-journals.orgnih.gov One of the most well-known drugs containing the indanone moiety is Donepezil, an acetylcholinesterase (AChE) inhibitor used to manage the symptoms of Alzheimer's disease. nih.govresearchgate.net The 2,3-dihydro-1H-inden-1-one part of Donepezil plays a crucial role in its interaction with the AChE enzyme. researchgate.net

Recent research has focused on developing novel indanone-based compounds with multi-target activity. For example, a series of 7-hydroxy-2,3-dihydro-1H-inden-1-one derivatives have been investigated as inhibitors of Casein Kinase 1δ/ε, enzymes implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. digitellinc.com Furthermore, novel 2,3-dihydro-1H-inden-1-one derivatives have been designed as dual inhibitors of phosphodiesterase 4 (PDE4) and AChE, showing potential for treating Alzheimer's disease by addressing both cognitive and neuroinflammatory aspects. nih.gov Another study focused on indanone derivatives as dual-targeting ligands for the monoamine oxidase B (MAO-B) and histamine (B1213489) H3 receptor (H3R) for the potential treatment of Parkinson's disease. nih.gov The 2-arylidene indanone scaffold has also been explored for its potential in treating Alzheimer's disease. materialsciencejournal.org

Exploration of Anticancer and Cytotoxic Activities

The indanone scaffold has been identified as a promising framework for the development of novel anticancer agents. beilstein-journals.org Derivatives of 1,3-dihydroindole-2-one, structurally related to indanones, have shown potent antiproliferative activity in vitro and in vivo. nih.gov

Investigation of Anti-inflammatory, Analgesic, and Antimicrobial Properties

Indanone derivatives have demonstrated significant potential as anti-inflammatory, analgesic, and antimicrobial agents. beilstein-journals.org

Anti-inflammatory and Analgesic Activities: Several studies have reported the anti-inflammatory properties of indanone derivatives. beilstein-journals.orgwho.int For instance, 2-benzylidene-1-indanone (B110557) derivatives have been synthesized and shown to possess anti-inflammatory effects, making them potential candidates for treating acute lung injury. nih.govtandfonline.com Another study synthesized thiosemicarbazone and thiazolylhydrazone derivatives of 1-indanone, which exhibited anti-inflammatory and antiplatelet aggregation activities. who.int A patent application also describes substituted 2,3-dihydro-1H-inden-1-one compounds as RORγt antagonists for treating autoimmune and inflammatory diseases. google.com

Antimicrobial Properties: The antimicrobial potential of indanone derivatives has also been explored. beilstein-journals.org Studies have shown that indanone and its analogs possess antimicrobial activity, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus. jst.go.jp Novel derivatives of 5,6-dimethoxy-1-indanone (B192829) coupled with substituted pyridine (B92270) have been synthesized and shown to have promising antimicrobial activity. arabjchem.org Additionally, indanyl analogs have been investigated, revealing mild-to-moderate antibacterial and moderate-to-excellent antifungal activities. researchgate.netinnovareacademics.in Microwave-assisted synthesis of pyrazole-indanone hybrid analogs has also yielded compounds with potent in vitro antimicrobial activity. consensus.app

Antiviral and Antimalarial Applications

The therapeutic potential of indanone derivatives extends to the treatment of viral and malarial infections. beilstein-journals.org

Antiviral Applications: Research has indicated that the indanone scaffold can serve as a basis for the development of antiviral agents. beilstein-journals.org For example, chalcone (B49325) derivatives containing indanone have been designed and synthesized, showing therapeutic and protective activities against the tobacco mosaic virus (TMV). nih.govacs.org Furthermore, thiosemicarbazones derived from 1-indanones have been evaluated as potent inhibitors of the bovine viral diarrhea virus (BVDV), a surrogate model for the hepatitis C virus (HCV). nih.govconicet.gov.arconicet.gov.ar

Antimalarial Applications: The indanone structure has also been investigated for its antimalarial properties. beilstein-journals.org Hybrids of substituted indanones and quinolines have been explored as potential antimalarial agents. rsc.org While the broader class of indolones and their derivatives have shown antimalarial activities, specific studies on indanone-based compounds are less common but represent a promising area for future research. nih.gov

Applications in Agrochemicals and Material Sciences

Beyond pharmaceuticals, the indanone scaffold has found applications in other chemical industries.

Agrochemicals: Indanone derivatives have been investigated for their potential use as agrochemicals, including insecticides, fungicides, and herbicides. beilstein-journals.org For instance, novel 1-indanone derivatives containing oxime and oxime ether moieties have been synthesized and shown to act as immune activators to resist plant viruses. nih.gov This suggests a potential role for indanone-based compounds in crop protection.

Material Sciences: The chemical properties of indanones also make them of interest in material sciences. They have been used in the synthesis of polymers and other materials. For example, indanone-based conjugated polymers have been developed for applications in visible light-driven hydrogen evolution from water. rsc.org Additionally, their use in electronic systems like organic light-emitting diodes (OLEDs) and photochemical devices has been explored. acs.org

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

6.2.1. Indanone Derivatives as Insecticides, Fungicides, and Herbicides rsc.orgbeilstein-journals.org 6.2.2. Indanones in Optoelectronic Devices and Ligand Precursors researchgate.net 6.3. Structure-Activity Relationship (SAR) Studies of Indanone Derivatives 6.3.1. Impact of Substituent Effects on Biological Activity 6.3.2. Role of Stereochemistry in Pharmacological Profiles

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of indanones has traditionally relied on methods like intramolecular Friedel-Crafts reactions, which can involve harsh conditions and generate significant waste. The future of indanone synthesis, including for derivatives like 2,3-Dihydro-4-iodoinden-1-one, lies in the development of more sustainable and efficient "green" methodologies.

Current research is exploring several promising strategies: